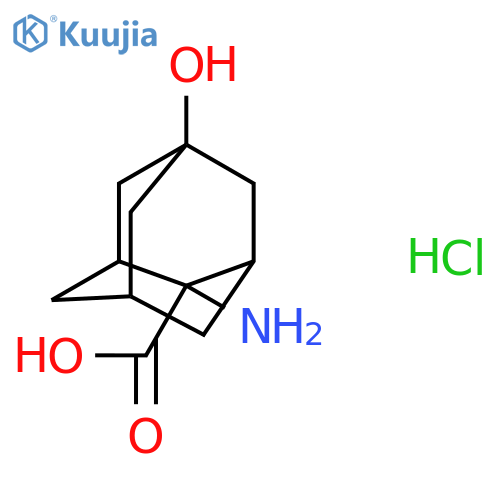

Cas no 1212484-85-9 ((2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride)

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride

- (2r,5s)-2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride

- (2s,5r)-2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride

- (2r,5s,7r)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride

- (2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride

-

- インチ: 1S/C11H17NO3.ClH/c12-11(9(13)14)7-1-6-2-8(11)5-10(15,3-6)4-7;/h6-8,15H,1-5,12H2,(H,13,14);1H

- InChIKey: PPXGLUSGXDKYMX-UHFFFAOYSA-N

- ほほえんだ: Cl.OC12CC3CC(C1)C(C(=O)O)(C(C3)C2)N

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 312

- トポロジー分子極性表面積: 83.6

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88875-0.25g |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 0.25g |

$4221.0 | 2025-03-21 | |

| Enamine | EN300-88875-5.0g |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 5.0g |

$13308.0 | 2025-03-21 | |

| Enamine | EN300-295713-1.0g |

2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 1.0g |

$5963.0 | 2025-02-21 | |

| Enamine | EN300-88875-5g |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 5g |

$13454.0 | 2023-09-06 | ||

| Enamine | EN300-88875-0.05g |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 0.05g |

$3853.0 | 2025-03-21 | |

| Enamine | EN300-88875-10.0g |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 10.0g |

$19732.0 | 2025-03-21 | |

| Enamine | EN300-88875-2.5g |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 2.5g |

$8994.0 | 2025-03-21 | |

| Enamine | EN300-295713-0.05g |

2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 0.05g |

$5008.0 | 2025-02-21 | |

| Enamine | EN300-295713-0.25g |

2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 95.0% | 0.25g |

$5486.0 | 2025-02-21 | |

| Enamine | EN300-88875-10g |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride |

1212484-85-9 | 10g |

$19950.0 | 2023-09-06 |

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

(2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochlorideに関する追加情報

Comprehensive Overview of (2R,5S)-2-Amino-5-Hydroxyadamantane-2-Carboxylic Acid Hydrochloride (CAS No. 1212484-85-9)

(2R,5S)-2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. With its adamantane backbone and functional groups, this molecule exhibits potential applications in drug development, particularly in targeting neurological and metabolic disorders. The CAS number 1212484-85-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature.

The compound's stereochemistry, denoted by the (2R,5S) configuration, plays a pivotal role in its biological activity. Recent studies highlight its potential as a modulator of ion channels and enzyme inhibitors, aligning with current trends in precision medicine. Researchers are particularly interested in its hydrophilic properties, attributed to the hydroxy and carboxylic acid groups, which enhance its solubility and bioavailability—a hot topic in modern drug formulation.

In the context of neurodegenerative diseases, a growing area of public interest, (2R,5S)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride has shown promise in preclinical models. Its adamantane core shares structural similarities with approved drugs like memantine, sparking discussions about repurposing strategies. This connection addresses frequently searched queries about "new treatments for Alzheimer's" and "adamantane derivatives in medicine."

From a synthetic chemistry perspective, the hydrochloride salt form (indicated by the suffix in its name) improves stability—a key concern for pharmaceutical storage. Analytical techniques like HPLC and X-ray crystallography are essential for quality control, reflecting industry demands for "compound characterization methods" and "pharmaceutical purity standards."

The compound's mechanism of action remains an active research area, with hypotheses suggesting interactions with NMDA receptors or metabolic enzymes. Such investigations respond to trending searches about "how adamantane drugs work" and "novel small molecule therapeutics." Its multifunctional structure also makes it a candidate for prodrug development, addressing the popular topic of "improving drug delivery systems."

In biochemical applications, the amino acid moiety of this compound enables potential use in peptide mimetics—a cutting-edge field frequently searched alongside terms like "bioactive scaffolds" and "non-natural amino acids." The hydroxyadamantane component may contribute to blood-brain barrier penetration, a crucial factor in CNS drug design that dominates queries about "brain-targeted pharmaceuticals."

Regulatory considerations for CAS 1212484-85-9 involve compliance with ICH guidelines for novel compounds, reflecting industry concerns about "drug approval processes." Stability studies under various pH conditions (another frequently researched topic) are essential due to its acid-base properties. The scientific community continues to explore its structure-activity relationships through computational modeling—addressing the surge in searches for "AI in drug discovery."

Environmental and safety profiles of (2R,5S)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride are being evaluated according to green chemistry principles, responding to growing public interest in "sustainable pharma manufacturing." Its metabolic pathways are another focus area, tying into popular searches about "drug metabolism prediction."

As research progresses, this compound exemplifies the intersection of medicinal chemistry and molecular design—topics consistently ranking high in academic search engines. Its development story provides valuable insights into the challenges of chiral synthesis and pharmacokinetic optimization, making it a compelling case study for both students and professionals searching for "modern drug development examples."

1212484-85-9 ((2r,5s)-2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride) 関連製品

- 1368419-04-8(5-4-(propan-2-yloxy)phenyl-1,2-oxazol-3-amine)

- 876509-14-7(3-(Chloromethyl)pyrrolidine)

- 2138081-58-8(N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide)

- 2137666-41-0(4-(Pentan-3-yl)pyrrolidin-3-amine)

- 2228958-66-3(3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine)

- 1034026-17-9(5-(Benzyloxy)-2-methylbenzoic acid)

- 1206993-02-3(2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine)

- 866589-45-9(3-(benzenesulfonyl)-N-2-(3,4-diethoxyphenyl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1448136-56-8(2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide)

- 852136-47-1(2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide)